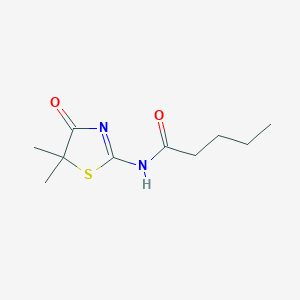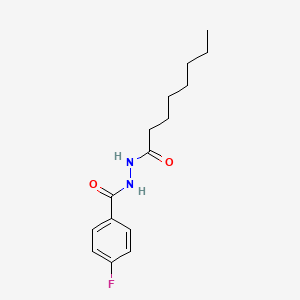![molecular formula C17H17Cl2N3O2 B4652521 N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide](/img/structure/B4652521.png)
N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide
Overview
Description
N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide is a chemical compound that belongs to the class of amides. It is also known as Boc-4-chloro-3-(4-chloroanilino)phenylbutyric acid. This compound has been extensively studied for its various applications in scientific research.
Scientific Research Applications
N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide has been extensively studied for its various applications in scientific research. It has been used as a tool compound to study the role of proteasomes in cellular processes. It has also been used to study the effects of proteasome inhibitors on the growth of cancer cells. Additionally, it has been shown to inhibit the growth of various types of cancer cells, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide involves the inhibition of proteasomes. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins. Inhibition of proteasomes leads to the accumulation of misfolded or damaged proteins, which can lead to cell death.
Biochemical and Physiological Effects:
N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide in lab experiments is its ability to inhibit proteasomes. This makes it a valuable tool compound for studying the role of proteasomes in cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have toxic effects on normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide. One area of research is the development of more potent and selective proteasome inhibitors. Another area of research is the development of new therapies for cancer and other diseases based on the inhibition of proteasomes. Additionally, the use of N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide as a tool compound for studying the role of proteasomes in cellular processes may lead to new insights into the mechanisms of cellular regulation and disease.
properties
IUPAC Name |
N-[4-chloro-3-[(4-chlorophenyl)carbamoylamino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-2-3-16(23)20-13-8-9-14(19)15(10-13)22-17(24)21-12-6-4-11(18)5-7-12/h4-10H,2-3H2,1H3,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLYSAQZJKYODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-{[(4-chlorophenyl)carbamoyl]amino}phenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3,5-dichlorophenyl)-2-{[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4652446.png)

amine dihydrochloride](/img/structure/B4652460.png)
![1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4652477.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4652478.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4652484.png)
![1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4652488.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4652511.png)
![4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B4652513.png)
![2-[5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4652524.png)
![2-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4652541.png)
![methyl 4-[(4-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B4652547.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)acetamide](/img/structure/B4652549.png)